molecular formula C12H23NO B1493020 1-Cyclooctylpyrrolidin-3-ol CAS No. 2092564-79-7

1-Cyclooctylpyrrolidin-3-ol

Cat. No. B1493020
CAS RN: 2092564-79-7
M. Wt: 197.32 g/mol
InChI Key: ATXRXESVMZOFHS-UHFFFAOYSA-N
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Description

“1-Cyclooctylpyrrolidin-3-ol” is a compound with the molecular formula C12H23NO. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been extensively studied .


Molecular Structure Analysis

The structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are influenced by steric factors and the spatial orientation of substituents . Different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Applications in Cyclooxygenase Inhibition and Pain Management

1-Cyclooctylpyrrolidin-3-ol, while not directly mentioned, shares structural similarities with compounds studied for their cyclooxygenase (COX) inhibitory activities. For instance, research on COX-3, a variant of the COX-1 enzyme, highlights the enzyme's selective inhibition by certain analgesic and antipyretic drugs, potentially indicating areas where structurally similar compounds could be applied for pain and fever management (Chandrasekharan et al., 2002).

Synthetic Applications in Medicinal Chemistry

The compound's structural motif is relevant in medicinal chemistry, where similar structures are synthesized for therapeutic purposes. For instance, dispiropyrrolidines have been synthesized for their antidiabetic properties, showcasing the utility of pyrrolidine derivatives in drug development (Murugan et al., 2009).

Enzyme Inhibition for Therapeutic Applications

Pyrrolidine derivatives have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV), indicating the potential of this compound or its analogs in managing diseases such as diabetes through enzyme inhibition (Xu et al., 2004).

Role in Anti-inflammatory Drug Development

Research into cyclooxygenase biology and disease further emphasizes the importance of pyrrolidine derivatives in developing anti-inflammatory drugs. The COX pathway's crucial role in inflammation and pain provides a framework for designing new therapeutic agents targeting these pathways (DuBois et al., 1998).

Catalytic Applications in Chemical Synthesis

The compound's framework is also significant in catalysis, where pyrrolidine and similar structures serve as catalysts or substrates in chemical reactions, such as cycloadditions, which are foundational in organic synthesis and drug development processes (Wang et al., 2015).

Future Directions

The future directions in the research of pyrrolidine compounds like “1-Cyclooctylpyrrolidin-3-ol” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space more efficiently and manipulating the stereochemistry of the molecule .

Mechanism of Action

properties

IUPAC Name

1-cyclooctylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c14-12-8-9-13(10-12)11-6-4-2-1-3-5-7-11/h11-12,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXRXESVMZOFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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